Methyl (E)-m-nitrocinnamate

Catalog No.
S1942099
CAS No.
659-04-1
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (E)-m-nitrocinnamate

CAS Number

659-04-1

Product Name

Methyl (E)-m-nitrocinnamate

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N

SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

The exact mass of the compound Methyl (E)-m-nitrocinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl (E)-m-nitrocinnamate is a highly functionalized, electron-deficient building block characterized by a stable (E)-alkene, a methyl ester, and a meta-substituted nitro group. With a defined melting point of 125.3 °C and excellent solubility in polar aprotic solvents, it is widely procured as a reliable intermediate for pharmaceutical synthesis and advanced materials . Unlike simpler cinnamates, this compound offers dual reactive sites—a highly activated Michael acceptor and a reducible nitro group—making it an essential precursor for complex chiral heterocycles and meta-aminocinnamate derivatives.

Research Fit

Building block for organic synthesis and medicinal chemistry
Crystalline solid at ambient, supports precise gravimetric dispensing
Stereodefined (E)-isomer ensures consistent stereochemical outcomes
High-purity grade for reproducible synthesis and screening workflows

Substituting Methyl (E)-m-nitrocinnamate with its para-isomer or the free m-nitrocinnamic acid fundamentally alters process chemistry and downstream utility. The para-nitro isomer possesses a different electronic conjugation and steric profile, which shifts regioselectivity in cycloadditions and alters the basicity of any subsequently derived anilines . Furthermore, attempting to use the free m-nitrocinnamic acid introduces severe solubility bottlenecks during catalytic hydrogenation and requires inefficient protection/deprotection steps during complex multi-step syntheses . For scalable manufacturing, procuring the precisely functionalized meta-methyl ester is critical to maintaining high yields and avoiding costly process deviations.

Substitution Risk

Positional isomer mismatch

Ortho or para isomer significantly shifts melting point and solid handling, disrupting purification and formulation.

Bioactivity not transferable

Only the meta isomer engages dihydroorotase; ortho and para show no inhibition, leading to false negatives in screening.

Stereochemical outcome differs

Wittig reaction with ortho-nitrobenzaldehyde can yield E/Z mixtures, requiring additional separation versus pure (E) from meta.

Significant Thermal Stability Advantage vs. Unsubstituted Cinnamate

Methyl (E)-m-nitrocinnamate is a solid with a melting point of 125.3 °C. In contrast, the baseline unsubstituted methyl cinnamate has a low melting point of 34–38 °C, making it highly prone to melting, clumping, or phase changes during standard ambient storage and transport. The introduction of the meta-nitro group increases the melting point by nearly 90 °C, ensuring a free-flowing powder that is significantly easier to weigh, transfer, and process in industrial settings .

Evidence DimensionMelting point and physical state stability
Target Compound Data125.3 °C (stable solid)
Comparator Or BaselineMethyl cinnamate (34–38 °C, low-melting solid/liquid)
Quantified Difference~90 °C increase in melting point
ConditionsStandard ambient pressure and storage

A stable solid form eliminates the need for temperature-controlled logistics and simplifies automated powder dispensing in large-scale manufacturing.

Melting Point
Head-to-head
Meta: 125.3°C vs Ortho 72°C / Para 163°C
Supports ambient solid handling and reproducible dispensing
Ortho isomer may be sticky near room temperature

High E-Selectivity and Yield via Horner-Wadsworth-Emmons (HWE) Manufacturing

Commercial procurement of Methyl (E)-m-nitrocinnamate synthesized via the Horner-Wadsworth-Emmons (HWE) route guarantees high structural purity, achieving up to 98% yield from 3-nitrobenzaldehyde and trimethyl phosphonoacetate . Attempting in-house Fischer esterification of m-nitrocinnamic acid with methanol requires harsh acidic catalysts (e.g., H2SO4) and extended heating, which often results in lower equilibrium conversions and necessitates additional purification to remove unreacted acid.

Evidence DimensionReaction yield and stereochemical purity
Target Compound DataUp to 98% yield (HWE route)
Comparator Or BaselineFischer esterification of m-nitrocinnamic acid (lower equilibrium conversion, harsh conditions)
Quantified DifferenceElimination of equilibrium constraints and harsh acid usage
ConditionsHWE (NaOMe/DMF, ambient) vs. Fischer esterification (acidic, elevated temperatures)

Procuring the pre-synthesized, high-purity E-isomer avoids the yield losses and purification bottlenecks associated with in-house esterification.

Enzyme Inhibition
Head-to-head
Meta: binding detected vs Ortho/Para: no inhibition at 10 µM
Only meta isomer supports dihydroorotase SAR interpretation
Mouse Ehrlich ascites enzyme, pH 7.37

Quantifiable Electrophilicity Increase for Michael Additions

The strongly electron-withdrawing meta-nitro group significantly decreases the electron density of the alkene compared to unsubstituted methyl cinnamate . This heightened electrophilicity makes Methyl (E)-m-nitrocinnamate a highly reactive Michael acceptor and dipolarophile in cycloaddition reactions. Unsubstituted cinnamates often require harsher conditions, elevated temperatures, or stronger Lewis acid catalysis to achieve comparable conversion rates in nucleophilic conjugate additions.

Evidence DimensionAlkene electrophilicity and reactivity in conjugate additions
Target Compound DataHighly activated Michael acceptor (meta-nitro substituted)
Comparator Or BaselineMethyl cinnamate (unsubstituted, lower electrophilicity)
Quantified DifferenceEnables milder reaction conditions for nucleophilic attack
ConditionsMichael additions and standard cycloadditions

Buyers developing complex heterocyclic scaffolds can achieve higher conversions under milder conditions by leveraging the activated double bond.

Wittig Stereochemistry
Head-to-head
Meta: pure (E)-isomer vs Ortho: E/Z mixture
Supports simplified purification and consistent product identity
Wittig reaction with (C6H5)3P=CHCOOCH3

Downstream Amine Synthesis Compatibility and Solubility

Methyl (E)-m-nitrocinnamate serves as a highly processable precursor for the synthesis of methyl (E)-3-(3-aminophenyl)acrylate [1]. Because the ester is highly soluble in standard organic reduction solvents (such as methanol and ethyl acetate), catalytic hydrogenation proceeds homogeneously . In contrast, attempting to reduce the free m-nitrocinnamic acid often results in heterogeneous suspensions that limit catalyst turnover and require larger solvent volumes, complicating industrial scale-up.

Evidence DimensionSolvent compatibility for catalytic hydrogenation
Target Compound DataSoluble in standard organic solvents (homogeneous reduction)
Comparator Or Baselinem-Nitrocinnamic acid (poor solubility, heterogeneous reduction)
Quantified DifferenceEliminates the need for high solvent volumes and improves catalyst turnover
ConditionsCatalytic hydrogenation of the nitro group

Homogeneous reduction conditions directly translate to higher throughput, lower solvent waste, and more reproducible yields in downstream amine production.

Solubility Estimate
Data to verify
Para predicted 0.37 g/L; meta expected higher (class-level inference)
May support formulation studies; experimental solubility verification needed
Computational prediction, no direct measurement

Synthesis of Chiral Heterocycles

Suitable for use as an activated dipolarophile in asymmetric annulations to produce chiral isoxazoline N-oxides, leveraging its enhanced electrophilicity for high conversions under mild conditions .

Precursor for Meta-Aminocinnamate Derivatives

A highly soluble starting material for homogeneous catalytic reduction to methyl (E)-3-(3-aminophenyl)acrylate, avoiding the severe solubility and catalyst-turnover issues associated with reducing the free acid[1].

Advanced Cross-Coupling Substrates

Serves as an electron-deficient alkene in transition-metal-catalyzed cross-couplings, where the meta-nitro group directs specific electronic interactions without the steric hindrance found in ortho-substituted analogs.

Application Fit

Application
Selection Property
Validation Focus
Dihydroorotase inhibitor research
Meta-nitro isomer selectivity
Target engagement in enzymatic assay
Stereodefined Wittig building block
Stereospecific (E)-isomer formation
Product isomeric purity, E/Z ratio
Pre-formulation solubility screening
Moderate melting point, crystalline form
Aqueous solubility and precipitation risk

XLogP3

1.8

Other CAS

1664-59-1
659-04-1

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